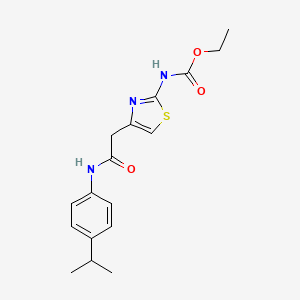

Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Properties

IUPAC Name |

ethyl N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-4-23-17(22)20-16-19-14(10-24-16)9-15(21)18-13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJUSVRPRWIQGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of ethyl (2-carbamothioylphenyl)carbamate with an appropriately substituted phenacyl bromide in ethanol. The reaction mixture is heated for several hours to facilitate the formation of the thiazole ring . The general reaction scheme is as follows:

Starting Materials: Ethyl (2-carbamothioylphenyl)carbamate and substituted phenacyl bromide.

Solvent: Ethanol (95%).

Reaction Conditions: Heating the mixture for 12 hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has been studied for its potential effectiveness against various bacterial strains. A study demonstrated that compounds with similar thiazole structures exhibited inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also show comparable activity .

Enzyme Inhibition Studies

The compound is also being investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to interact with enzyme active sites, leading to inhibition of enzymatic activity. For instance, studies have shown that similar compounds can inhibit urease activity, which is crucial in treating conditions like urinary tract infections . The mechanism involves binding to specific sites on the enzyme, potentially leading to reduced substrate conversion rates.

Protein-Ligand Interaction

This compound is utilized in studies focusing on protein-ligand interactions. This research is vital for drug discovery, as understanding how compounds bind to proteins can inform the development of new therapeutics. Molecular docking studies have indicated favorable binding affinities of thiazole derivatives to various protein targets, suggesting that this compound may have similar properties .

Industrial Applications

The unique structural properties of this compound make it a candidate for use in developing new materials and chemical processes. Its potential applications include:

- Synthesis of New Pharmaceuticals : The compound can serve as a building block in synthesizing more complex pharmaceutical agents.

- Agricultural Chemicals : Given its biological activity, it may also be explored for use in developing agrochemicals aimed at pest control.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against jack bean urease. The compound demonstrated a notable reduction in urease activity, indicating its potential as a therapeutic agent for conditions associated with urease-producing bacteria .

Mechanism of Action

The mechanism of action of ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Ethyl (2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl)carbamate: A structural analog with similar biological activities.

Ethyl (2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl)carbamate: Another analog with different substituents on the phenyl ring.

Uniqueness

Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs

Biological Activity

Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, with the CAS number 946236-69-7, is a complex organic compound featuring a thiazole ring, an isopropylphenyl group, and a carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. Its structure incorporates key functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O3S |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 946236-69-7 |

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. This compound is hypothesized to interact with bacterial enzymes, potentially inhibiting their function. Studies have shown that thiazole derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bactericidal effects.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. The structural features of this compound suggest it may act as an inhibitor of specific oncogenic pathways. For instance, preliminary studies have indicated that it may interact with antiapoptotic proteins such as Bcl-2, which are commonly overexpressed in various cancers. This interaction could lead to increased apoptosis in cancer cells.

The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors within microbial or cancerous cells. The thiazole ring is thought to play a crucial role in this binding due to its ability to form hydrogen bonds and engage in π-stacking interactions with aromatic amino acids in target proteins.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent activity compared to standard antibiotics.

Study 2: Cancer Cell Line Testing

In vitro assays using human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment with the compound, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic: What are the key synthetic strategies for preparing thiazole-carbamate derivatives like Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?

Methodological Answer:

Thiazole-carbamate derivatives are typically synthesized via multistep reactions involving:

- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions .

- Carbamate Introduction : Reaction of the thiazole intermediate with ethyl chloroformate or activated carbonyl agents in anhydrous solvents (e.g., THF, DCM) under nitrogen .

- Amide Coupling : The 4-isopropylphenylamino group is introduced via coupling reagents like EDCI/HOBt or via nucleophilic substitution of halogenated intermediates .

Critical Conditions : Temperature control (reflux vs. room temperature), solvent polarity, and catalysts (e.g., piperidine for cyclization ) significantly impact yield.

Basic: How is structural characterization performed for this compound, and what analytical discrepancies might arise?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry, with thiazole protons typically appearing at δ 7.0–8.5 ppm and carbamate carbonyls at δ 155–165 ppm . Discrepancies may arise from tautomerism in the thiazole ring or solvent-induced shifts.

- HPLC/MS : Purity (>95%) is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient), while HRMS confirms molecular ion peaks .

- IR Spectroscopy : Carbamate C=O stretches (~1700 cm) and amide N-H stretches (~3300 cm) are key markers. Overlapping peaks from thiazole C-S bonds (~650 cm) may require deconvolution .

Advanced: What mechanistic challenges exist in optimizing the coupling of 4-isopropylphenylamine to the thiazole core?

Methodological Answer:

- Steric Hindrance : The 4-isopropyl group can impede nucleophilic attack on the thiazole’s α-carbon. Strategies include using bulky leaving groups (e.g., triflate) or microwave-assisted heating to enhance reactivity .

- Competitive Side Reactions : Unwanted N-alkylation vs. O-alkylation may occur. Protecting groups (e.g., Boc for amines) or selective deprotection with TFA can mitigate this .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki-Miyaura reactions for aromatic substituents, but may require ligand optimization to avoid thiazole ring decomposition .

Advanced: How do electronic effects of substituents on the thiazole ring influence the compound’s stability and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing metabolic stability .

- Electron-Donating Groups (EDGs) : Methoxy or alkyl groups (e.g., isopropyl) improve lipophilicity and membrane permeability but may sterically hinder target binding .

- Case Study : In analogs, 4-nitrophenyl substituents showed higher in vitro antiproliferative activity (IC < 10 μM) compared to 4-methylphenyl derivatives, likely due to enhanced hydrogen bonding with kinases .

Advanced: What contradictions exist in reported biological data for structurally related thiazole-carbamates?

Methodological Answer:

- Anticancer Activity : Some studies report potent inhibition of Aurora B kinase (e.g., AZD1152 analogs ), while others show negligible activity due to variations in the carbamate’s alkyl chain length or thiazole substitution patterns .

- Metabolic Stability : Ethyl carbamates generally exhibit better microsomal stability than methyl analogs, but conflicting data arise from species-specific CYP450 metabolism (e.g., rat vs. human liver microsomes ).

- Resolution : Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to clarify metabolic pathways .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for removing unreacted starting materials, leveraging differential solubility of carbamates .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) separates regioisomers. TLC monitoring (R ~0.4 in 30% EtOAc/hexane) ensures fraction purity .

- HPLC Prep : For >99% purity, use preparative C18 columns with 0.1% TFA in acetonitrile/water .

Advanced: How can computational methods aid in rational design of analogs with improved pharmacokinetics?

Methodological Answer:

- Docking Studies : Molecular docking (AutoDock Vina) into kinase ATP-binding pockets (e.g., Aurora B) identifies optimal substituent positions for hydrogen bonding .

- QSAR Models : CoMFA/CoMSIA analysis of logP, polar surface area, and H-bond donors predicts bioavailability. Ethyl carbamates with logP 2.5–3.5 balance solubility and membrane permeability .

- MD Simulations : Assess stability of thiazole-carbamate conformers in aqueous vs. lipid bilayer environments using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.